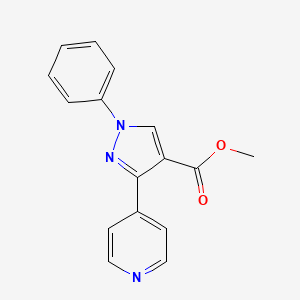

methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate” is a chemical compound . It’s a pyrazole derivative, which is a class of compounds known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another method involves the condensation of 4-pyrazolecarboxylic acid with benzyl alcohol in the presence of 1-ethyl-3 (3-dimethylpropylamine) carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . For example, 1-[1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]ethan-1-one has an IR (ν max, cm−1) of 3120, 3041, 1684 (C=O), 1599, 1521, 1448, 1362, 1260, 1241, 1221, 977, 940, 863, 751, 705, 683 .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. For instance, when compound 1-(2-hydroxy-5-fluoro-phenyl)-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-2-propen-1-one is heated with hydrazine in dioxane, it forms 5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-3-(5-fluoro-2-hydroxyphenyl)-4,5-dihydropyrazolines .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be analyzed using various techniques. For instance, the changes in the infrared spectra indicated alcoholic to ketonic transformation in the molecular structures upon ultraviolet (UV) illumination .

Applications De Recherche Scientifique

Photoresponsive Materials

Pyrazolinone derivatives, which include “methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate”, are a new class of organic photochromic materials. They exhibit excellent optical color change properties in the powder crystal state, showing great potential for applications such as high-density storage, fluorescence switching, and bioimaging .

Fluorescence Modulation

The design and synthesis of these compounds with structural photoreversibility and excellent fluorescence modulation properties are areas of research focus. They show excellent fluorescence reversibility under alternating UV and visible light, making them potentially useful in fluorescent molecular switches .

High-Density Storage

Due to their special photoinduced color change and reversible conversion, these compounds have become one of the most promising materials with optical information memory and ultra-high-density optical information storage .

Bioimaging Technology

These compounds have potential applications in bioimaging technology. Their unique properties make them suitable for use in various imaging applications .

Sensors

The unique properties of these compounds also make them suitable for use in sensor applications. They can be used to detect changes in environmental conditions .

Pharmaceutical Applications

The pyrazoline moiety, which is present in “methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate”, is found in various marketed pharmacological agents of different categories. This establishes its importance in the pharmaceutical sector .

Industrial Applications

Apart from pharmaceutical applications, the pyrazoline moiety is also important in the industrial sector. It is used in the synthesis of compounds with a wide range of uses .

Agricultural Applications

The pyrazoline moiety is also significant in the agricultural sector. It is present in various marketed molecules with a wide range of uses, establishing its importance in this sector .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-21-16(20)14-11-19(13-5-3-2-4-6-13)18-15(14)12-7-9-17-10-8-12/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGMWIFQCLGOCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1C2=CC=NC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2653834.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2653835.png)

![(3E,5E)-1-benzyl-3,5-bis[(4-ethoxyphenyl)methylidene]piperidin-4-ol](/img/structure/B2653837.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2653841.png)

![2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2653849.png)

![2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2653852.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2653856.png)